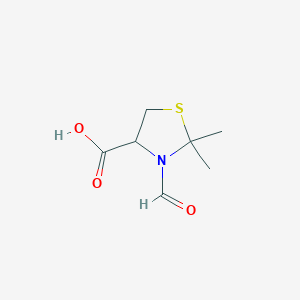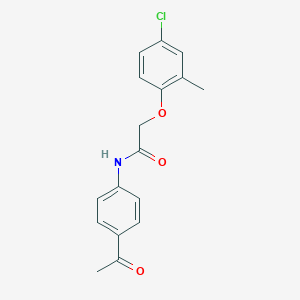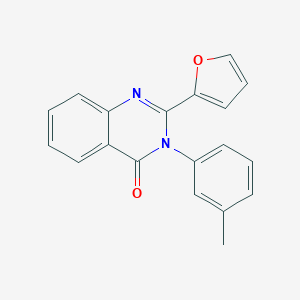
4(3H)-Quinazolinone, 2-(2-furanyl)-3-(3-methylphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4(3H)-Quinazolinone, 2-(2-furanyl)-3-(3-methylphenyl)-, also known as FMQ, is a heterocyclic compound that has gained significant interest in scientific research due to its potential therapeutic applications. This compound belongs to the quinazolinone family, which is known for its diverse biological activities, including antitumor, antimicrobial, anti-inflammatory, and analgesic effects. In
作用機序
4(3H)-Quinazolinone, 2-(2-furanyl)-3-(3-methylphenyl)- exerts its anticancer effects by targeting various signaling pathways involved in cancer progression. It inhibits the PI3K/Akt/mTOR pathway, which is known to promote cell survival and proliferation. 4(3H)-Quinazolinone, 2-(2-furanyl)-3-(3-methylphenyl)- also inhibits the NF-κB pathway, which is involved in inflammation and cancer progression. Additionally, 4(3H)-Quinazolinone, 2-(2-furanyl)-3-(3-methylphenyl)- induces DNA damage and inhibits topoisomerase II activity, leading to cell cycle arrest and apoptosis.
生化学的および生理学的効果
4(3H)-Quinazolinone, 2-(2-furanyl)-3-(3-methylphenyl)- has been shown to have several biochemical and physiological effects. It inhibits the activity of protein kinase CK2, which is involved in cell proliferation and survival. 4(3H)-Quinazolinone, 2-(2-furanyl)-3-(3-methylphenyl)- also inhibits the activity of carbonic anhydrase IX, which is overexpressed in various cancers and promotes tumor growth. Additionally, 4(3H)-Quinazolinone, 2-(2-furanyl)-3-(3-methylphenyl)- has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
4(3H)-Quinazolinone, 2-(2-furanyl)-3-(3-methylphenyl)- has several advantages for lab experiments. It is stable under normal laboratory conditions and can be easily synthesized using simple methods. 4(3H)-Quinazolinone, 2-(2-furanyl)-3-(3-methylphenyl)- also has a high purity, which allows for accurate and reproducible experiments. However, 4(3H)-Quinazolinone, 2-(2-furanyl)-3-(3-methylphenyl)- has some limitations, including its low solubility in water, which can make it difficult to administer in vivo. Additionally, 4(3H)-Quinazolinone, 2-(2-furanyl)-3-(3-methylphenyl)- has not been extensively tested in animal models, and its toxicity profile is not well understood.
将来の方向性
There are several future directions for 4(3H)-Quinazolinone, 2-(2-furanyl)-3-(3-methylphenyl)- research. One potential direction is to investigate its potential as a combination therapy with other anticancer agents. 4(3H)-Quinazolinone, 2-(2-furanyl)-3-(3-methylphenyl)- has been shown to enhance the efficacy of other anticancer agents, such as cisplatin and doxorubicin. Another potential direction is to investigate its potential as a therapeutic agent for other diseases, such as inflammation and neuropathic pain. Additionally, further studies are needed to understand the toxicity profile of 4(3H)-Quinazolinone, 2-(2-furanyl)-3-(3-methylphenyl)- and its potential for clinical use.
合成法
4(3H)-Quinazolinone, 2-(2-furanyl)-3-(3-methylphenyl)- can be synthesized using various methods, including the condensation of 2-furanylamine with 3-methylbenzaldehyde, followed by cyclization with urea. This method yields 4(3H)-Quinazolinone, 2-(2-furanyl)-3-(3-methylphenyl)- with a purity of 98%. Another method involves the reaction of 2-furanylamine with 3-methylbenzoyl chloride in the presence of a base, followed by cyclization with urea. This method yields 4(3H)-Quinazolinone, 2-(2-furanyl)-3-(3-methylphenyl)- with a purity of 95%.
科学的研究の応用
4(3H)-Quinazolinone, 2-(2-furanyl)-3-(3-methylphenyl)- has been extensively studied for its potential therapeutic applications. One of the most promising applications is its use as an anticancer agent. 4(3H)-Quinazolinone, 2-(2-furanyl)-3-(3-methylphenyl)- has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. It works by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis.
特性
CAS番号 |
62820-53-5 |
|---|---|
製品名 |
4(3H)-Quinazolinone, 2-(2-furanyl)-3-(3-methylphenyl)- |
分子式 |
C19H14N2O2 |
分子量 |
302.3 g/mol |
IUPAC名 |
2-(furan-2-yl)-3-(3-methylphenyl)quinazolin-4-one |
InChI |
InChI=1S/C19H14N2O2/c1-13-6-4-7-14(12-13)21-18(17-10-5-11-23-17)20-16-9-3-2-8-15(16)19(21)22/h2-12H,1H3 |
InChIキー |
LZQFIRGXPQOLCK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)N2C(=NC3=CC=CC=C3C2=O)C4=CC=CO4 |
正規SMILES |
CC1=CC(=CC=C1)N2C(=NC3=CC=CC=C3C2=O)C4=CC=CO4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Furan, 2,2'-[(4-bromophenyl)methylene]bis[5-methyl-](/img/structure/B187496.png)
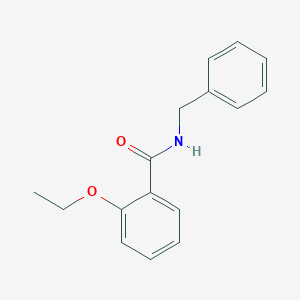
![Methyl 2-[[2-[(2-nitrophenyl)sulfonyl-phenyl-amino]acetyl]amino]benzoate](/img/structure/B187501.png)
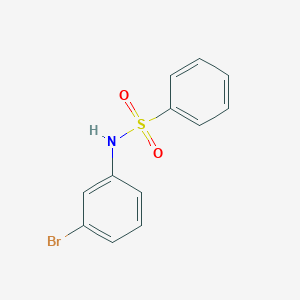
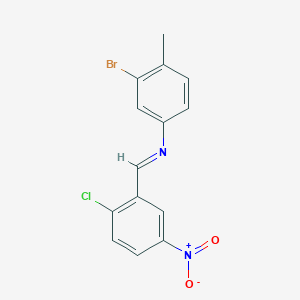
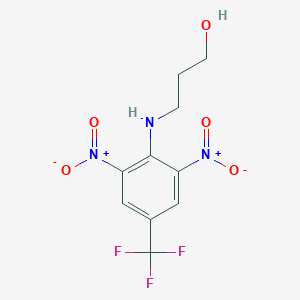
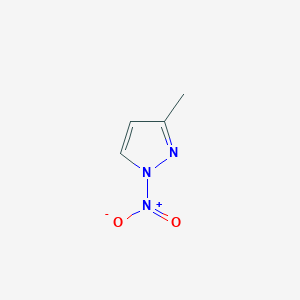
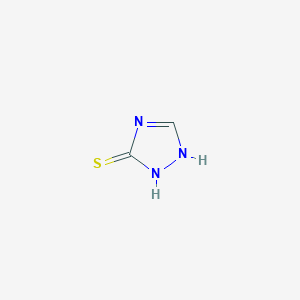
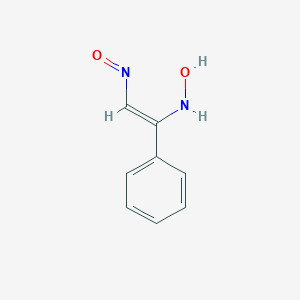
![9-Bromo-6H-indolo[2,3-b]quinoxaline](/img/structure/B187515.png)
